High-Efficiency Post-Polymerization Grafting via Hydrosilylation (>91% Yield)
In the synthesis of sequence-defined bottlebrush polymers, the silyl-hydride groups incorporated into a polystyrene backbone via copolymerization with DPE-SiH were used as grafting sites. The coupling of vinyl-terminated polystyrene branches onto these Si-H sites via hydrosilylation proceeded with an overall coupling efficiency of greater than 91% [1]. This quantitative conversion of latent functional handles into polymer brushes is a defining feature of DPE-SiH's utility and is not a property of simpler silanes like dimethylphenylvinylsilane, which cannot be used to create in-chain functionalized backbones in the same manner.
| Evidence Dimension | Grafting Efficiency |
|---|---|
| Target Compound Data | >91% (Overall coupling reaction efficiency) |
| Comparator Or Baseline | Baseline: theoretical maximum of 100% for quantitative conversion. No comparable data for generic silanes as they cannot be used for this specific in-chain grafting approach. |
| Quantified Difference | Efficiency is >91% of theoretical maximum. |
| Conditions | Hydrosilylation of chain-end vinyl-functionalized polystyrene branches onto a sequence-determined poly(styrene-co-DPE-SiH) backbone. |
Why This Matters
This high efficiency confirms that DPE-SiH enables a robust and reliable platform for creating dense, well-defined polymer architectures, a critical parameter for materials design.
- [1] Wang, Q., Ma, H., Sang, W., Han, L., Liu, P., Shen, H., Huang, W., Gong, X., Yang, L., Wang, Y., & Li, Y. (2016). Synthesis of sequence-determined bottlebrush polymers based on sequence determination in living anionic copolymerization of styrene and dimethyl(4-(1-phenylvinyl)phenyl)silane. Polymer Chemistry, 7(18), 3090-3099. View Source
